5-Bromo-7-(trifluoromethyl)-1H-indazole belongs to the class of heterocyclic compounds known as indazoles. Indazoles, characterized by a fused benzene and pyrazole ring system, are important pharmacophores found in various therapeutic drugs and are considered privileged scaffolds in drug discovery. []
5-Bromo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of bromine at the 5-position and a trifluoromethyl group at the 7-position enhances its chemical stability and reactivity, making it an interesting compound for various scientific applications. This compound is notable for its potential use in medicinal chemistry due to the unique electronic properties imparted by the halogen substituents, which can significantly influence biological activity and interactions with biological targets .
The compound's synthesis and applications have been explored in various patents and scientific literature, highlighting its significance in organic synthesis and medicinal chemistry. Notably, it has been discussed in patents that detail efficient synthetic routes and its potential biological activities .
The synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indazole typically involves halogenation reactions. One common synthetic route includes:
The synthesis can be carried out using various methods including:
The molecular formula of 5-Bromo-7-(trifluoromethyl)-1H-indazole is . The structure features:
The compound participates in various chemical reactions typical for indazole derivatives:
Reactions involving this compound often require careful control of reaction conditions (temperature, solvent) to optimize yields .
The mechanism of action for compounds like 5-Bromo-7-(trifluoromethyl)-1H-indazole typically involves:
Studies have indicated that structural modifications significantly affect biological activity and therapeutic potential, making this compound a candidate for further pharmacological studies.
Relevant data on melting point, boiling point, and other physical constants may vary based on purity and preparation methods .
5-Bromo-7-(trifluoromethyl)-1H-indazole has several applications across different fields:
This compound exemplifies how structural modifications can lead to significant changes in chemical behavior and biological activity, making it a valuable target for research in both synthetic chemistry and drug development.
The systematic IUPAC name 5-bromo-7-(trifluoromethyl)-1H-indazole precisely defines the atomic arrangement and substituent positions within this bicyclic heteroaromatic system. The base structure comprises a fused bicyclic system containing a six-membered benzene ring condensed with a five-membered pyrazole ring containing two nitrogen atoms. The "1H" designation specifies the prototropic form where the hydrogen atom resides on the pyrazole nitrogen adjacent to the fusion bond (N1 position), distinguishing it from the less common 2H-tautomer. The numbering scheme assigns position 1 to this pyrazole nitrogen, with carbons sequentially numbered through the fused system, placing the bromine atom at position 5 and the trifluoromethyl group (-CF₃) at position 7 on the benzo ring [1] [2].
The molecular formula C₈H₄BrF₃N₂ (molecular weight: 264.96 g/mol) and structural representation were confirmed through multiple analytical techniques. The canonical SMILES notation C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br provides a linear description of atomic connectivity and branching, while the standardized InChI identifier (InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)) and InChI key (YLMFTTBYMVQLMH-UHFFFAOYSA-N) offer unique machine-readable representations essential for database searches and cheminformatics applications [1]. The compound is registered under CAS Registry Number 1374258-43-1, providing a unique identifier for commercial and regulatory purposes. The MDL number MFCD21602947 offers additional identification specificity within chemical databases [2].
Table 1: Structural Identifiers for 5-Bromo-7-(trifluoromethyl)-1H-indazole
Identifier Type | Value |
---|---|
Systematic Name | 5-Bromo-7-(trifluoromethyl)-1H-indazole |
CAS Registry No. | 1374258-43-1 |
Molecular Formula | C₈H₄BrF₃N₂ |
Molecular Weight | 264.96 g/mol |
SMILES | C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br |
InChIKey | YLMFTTBYMVQLMH-UHFFFAOYSA-N |
MDL Number | MFCD21602947 |
The trifluoromethyl group at the 7-position and bromine at the 5-position create a distinct 1,3-disubstitution pattern on the benzo ring relative to the fused pyrazole. This substitution pattern significantly influences electron distribution, creating an electron-deficient aromatic system with a substantial dipole moment. X-ray crystallography of analogous compounds confirms that the indazole core maintains planarity, while the trifluoromethyl group may exhibit slight deviations from coplanarity due to steric interactions. The bromine atom serves as a regiochemically defined handle for metal-catalyzed cross-coupling reactions, while the electron-withdrawing trifluoromethyl group profoundly impacts the compound's acidity, solubility, and stability profile [1] [7].
The emergence of 5-bromo-7-(trifluoromethyl)-1H-indazole reflects the progressive evolution of indazole chemistry, particularly the strategic incorporation of halogen and fluoroalkyl groups to enhance synthetic utility and modulate biological activity. Indazoles gained prominence in the late 20th century as isosteric alternatives to indoles and benzimidazoles, offering enhanced metabolic stability and distinct hydrogen-bonding capabilities. The deliberate introduction of bromine at position 5 specifically enables regioselective metal-mediated transformations, capitalizing on the extensive toolkit of palladium-catalyzed cross-coupling reactions developed since the 1970s [6] [8].
The trifluoromethyl group's incorporation represents a more recent strategic development, gaining momentum in the 2000s with advances in trifluoromethylation methodologies. This functional group profoundly modifies electronic properties—increasing lipophilicity, enhancing metabolic stability, and influencing bioavailability through its strong electron-withdrawing effect and propensity for orthogonal dipolar interactions. The specific positioning at the 7-position creates a distinctive electronic environment where the -CF₃ group is meta to the bromine and ortho to the pyrazole nitrogen, creating a sterically congested region that influences reactivity and molecular recognition properties [2] [7].
Table 2: Historical Evolution of Functionalized Indazole Derivatives
Time Period | Development Focus | Representative Compounds |
---|---|---|
1970s-1980s | Halogenation methods for indazole cores | 5-Bromo-1H-indazole (CAS 53857-57-1) [8] |
1990s-2000s | Regioselective functionalization at C3, C5, C7 | 5-Bromo-7-methyl-1H-indazole (CAS 1146637-09-3) [3] |
2000s-2010s | Advanced fluoroalkylation techniques | 3-Bromo-5-(trifluoromethyl)-1H-indazole (CAS 1086378-32-6) [7] |
2010s-Present | Multi-halogen/fluoroalkyl combinations | 5-Bromo-7-(trifluoromethyl)-1H-indazole (CAS 1374258-43-1) [2] |
The synthesis of 5-bromo-7-(trifluoromethyl)-1H-indazole typically employs one of two strategic approaches: (1) sequential functionalization of preformed indazole cores through regioselective electrophilic bromination and transition metal-mediated trifluoromethylation, or (2) construction of the indazole ring system from appropriately substituted benzene precursors bearing both substituents. The latter approach often provides superior regiocontrol but requires carefully designed synthetic routes. Patent literature for related compounds (e.g., CN103570624A for 3-bromo-5-nitro-1H-indazole) reveals optimized conditions for bromination that likely informed methodologies for this compound, typically involving controlled temperature reactions in polar aprotic solvents like DMF [6].
This compound's historical significance lies in its role as a "molecular hub" enabling diverse synthetic pathways. The bromine serves as a point for diversification through cross-coupling (Suzuki, Stille, Sonogashira), while the trifluoromethyl group remains inert under most conditions, preserving this valuable bioisostere. The NH functionality provides additional derivatization opportunities through alkylation or metalation. Such multi-functional building blocks became essential in high-throughput medicinal chemistry during the 2010s, enabling rapid generation of structure-activity relationships around the indazole scaffold [1] [6].
The strategic combination of bromine and trifluoromethyl substituents on the indazole scaffold creates distinctive physicochemical properties that significantly influence the compound's behavior in synthetic and applied contexts. These characteristics stem from synergistic electronic effects, steric contributions, and the unique properties of fluorine atoms.
Electronic Properties and Spectral Characteristics:The electron-withdrawing trifluoromethyl group (-CF₃) at position 7 induces significant electron deficiency in the aromatic system, particularly at the ortho and para positions relative to itself. This effect is quantified through Hammett substituent constants (σₘ = 0.43, σₚ = 0.54), explaining the enhanced acidity of the indazole N-H proton (predicted pKa ≈ 12-13) compared to unsubstituted indazole (pKa ≈ 14). Bromine at position 5 exerts a moderate electron-withdrawing effect through resonance but shows electron-donating character via inductive effects. Infrared spectroscopy reveals characteristic absorptions: N-H stretch ≈ 3200 cm⁻¹ (broad), C-F stretches between 1100-1200 cm⁻¹, and C=N stretches ≈ 1600 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show distinctive patterns: ¹H NMR features aromatic proton signals between δ 7.5-8.5 ppm and the exchangeable N-H proton > δ 10 ppm; ¹⁹F NMR displays a characteristic singlet near δ -60 ppm for the -CF₃ group [1] [7].
Solubility and Lipophilicity:The compound exhibits limited water solubility (< 1 mg/mL at 25°C) due to its pronounced hydrophobicity. The trifluoromethyl group contributes significantly to lipophilicity, with calculated LogP values (cLogP ≈ 2.8-3.2) indicating substantial hydrophobic character. Solubility increases moderately in polar organic solvents: dimethyl sulfoxide (DMSO) > N,N-dimethylformamide (DMF) > acetonitrile > methanol > dichloromethane. This solubility profile necessitates DMSO or DMF as preferred solvents for chemical reactions and biological testing [2].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: